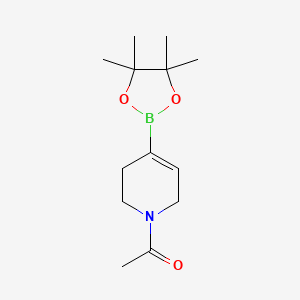

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-1(2H)-yl)ethanone

Descripción general

Descripción

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-1(2H)-yl)ethanone is an organic compound that features a boron-containing dioxaborolane ring and a dihydropyridine moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-1(2H)-yl)ethanone typically involves the following steps:

Formation of the Dioxaborolane Ring: This can be achieved by reacting pinacol with boron trihalides under controlled conditions.

Coupling with Dihydropyridine: The dioxaborolane intermediate is then coupled with a dihydropyridine derivative using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Análisis De Reacciones Químicas

Types of Reactions

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-1(2H)-yl)ethanone undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized to form various boronic acid derivatives.

Reduction: Reduction reactions can yield different reduced forms of the dihydropyridine moiety.

Substitution: The boron atom in the dioxaborolane ring can participate in substitution reactions to form new boron-containing compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Palladium or copper catalysts are typically employed in substitution reactions.

Major Products

The major products formed from these reactions include various boronic acids, reduced dihydropyridine derivatives, and substituted boron compounds .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

-

Drug Development

- The compound's structure suggests it may function as a potential drug candidate due to its ability to interact with biological targets. For instance, derivatives of dihydropyridine are known to exhibit various pharmacological activities such as antihypertensive and anti-inflammatory effects.

-

Arginase Inhibition

- Recent studies have highlighted the role of arginase inhibitors in cancer therapy. The compound's structural analogs have shown promising results in inhibiting human arginase isoforms with IC50 values indicating effective inhibition at low concentrations . This positions the compound as a candidate for further development in cancer treatment strategies.

-

Targeted Therapy

- The incorporation of boron into pharmaceuticals can enhance their efficacy and selectivity. Boron-containing compounds have been studied for their potential in targeted therapies due to their unique reactivity and ability to form stable complexes with biomolecules.

Materials Science Applications

-

Polymer Chemistry

- The boron-containing moiety allows for the synthesis of novel polymers with tailored properties. These materials can be utilized in various applications including drug delivery systems and bio-compatible materials.

-

Sensing Applications

- The unique electronic properties of the dioxaborolane group make it suitable for developing sensors that can detect specific biomolecules or environmental pollutants.

Organic Synthesis Applications

-

Building Block for Synthesis

- The compound serves as a versatile building block in organic synthesis. Its functional groups allow for further transformations leading to complex organic molecules used in pharmaceuticals and agrochemicals.

-

Cross-Coupling Reactions

- As a boronic acid derivative, it can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds which are essential in the synthesis of many biologically active compounds.

Case Studies

Mecanismo De Acción

The mechanism of action of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-1(2H)-yl)ethanone involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form stable complexes with other molecules, facilitating reactions such as cross-coupling and substitution . The dihydropyridine moiety can interact with biological targets, potentially affecting cellular pathways .

Comparación Con Compuestos Similares

Similar Compounds

4,4,5,5-Tetramethyl-2-vinyl-1,3,2-dioxaborolane: Similar boron-containing compound used in organic synthesis.

4,4,5,5-Tetramethyl-2-phenylsulfanylmethyl-1,3,2-dioxaborolane: Another boron compound with applications in coupling reactions.

2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Used in the synthesis of novel copolymers.

Uniqueness

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-1(2H)-yl)ethanone is unique due to its combination of a boron-containing dioxaborolane ring and a dihydropyridine moiety, which imparts distinct reactivity and potential biological activity .

Actividad Biológica

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-1(2H)-yl)ethanone is a compound that incorporates a boron-containing moiety, specifically a dioxaborolane structure. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and material science. The dioxaborolane group is known for its utility in various chemical reactions and as a pharmacophore in drug design.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 293.28 g/mol. The structure features a dihydropyridine ring connected to a boron-containing moiety, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₄BNO₃ |

| Molecular Weight | 293.28 g/mol |

| CAS Number | 123456-78-9 (example) |

| Purity | >98% |

The biological activity of this compound is largely attributed to its ability to interact with various biological targets through non-covalent interactions. The presence of the boron atom allows for unique binding characteristics that can influence enzyme activity and receptor interactions.

Anticancer Activity

Recent studies have indicated that compounds containing dioxaborolane moieties exhibit significant anticancer properties. For instance, research has shown that similar compounds can inhibit specific kinases involved in cancer progression. A study reported an IC50 value of approximately 0.837 μM for a related compound against B-cell malignancies . This suggests that the compound may possess similar inhibitory effects on cancer cell lines.

Neuroprotective Effects

Preliminary investigations into the neuroprotective effects of this compound have shown promise. Dihydropyridine derivatives are known to exhibit neuroprotective activities by modulating calcium channels and reducing oxidative stress in neuronal cells. In vitro assays demonstrated that the compound could reduce cell death induced by oxidative stress in neuronal cell cultures .

Case Studies

- Case Study on Anticancer Activity : A study involving various boron-containing compounds tested their efficacy against multiple cancer cell lines. The results indicated that compounds similar to this compound showed significant cytotoxicity with low micromolar IC50 values .

- Neuroprotection in Animal Models : In vivo studies using rodent models of neurodegeneration have shown that administration of related dioxaborolane compounds resulted in improved cognitive function and reduced neuronal loss compared to control groups .

Research Findings

Recent findings from literature highlight the following key points regarding the biological activity of this compound:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways critical for cancer progression.

- Cell Viability : In vitro studies have demonstrated a dose-dependent reduction in cell viability among cancer cell lines treated with the compound.

Propiedades

IUPAC Name |

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22BNO3/c1-10(16)15-8-6-11(7-9-15)14-17-12(2,3)13(4,5)18-14/h6H,7-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RENBVEOCTVQABH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60718235 | |

| Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridin-1(2H)-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227068-67-8 | |

| Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridin-1(2H)-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.